molecular formula C28H31N3O B14365879 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea

3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea

Cat. No.: B14365879
M. Wt: 425.6 g/mol
InChI Key: QUNVUISORBWYRF-UFQKNLCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a urea moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea typically involves the following steps:

    Formation of the Iminoprop-1-enyl Intermediate: This step involves the reaction of benzaldehyde with aniline to form the Schiff base, which is then reacted with propyl isocyanate to form the iminoprop-1-enyl intermediate.

    Coupling with Diphenylurea: The intermediate is then coupled with diphenylurea under controlled conditions to form the final product.

The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the imine group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogens or other substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dimethylurea
  • 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-diethylurea

Uniqueness

The uniqueness of 3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of multiple phenyl groups and the urea moiety contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H31N3O

Molecular Weight

425.6 g/mol

IUPAC Name

3-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-1,1-dipropylurea

InChI

InChI=1S/C28H31N3O/c1-3-20-31(21-4-2)28(32)30-27(24-16-10-6-11-17-24)22-26(23-14-8-5-9-15-23)29-25-18-12-7-13-19-25/h5-19,22H,3-4,20-21H2,1-2H3,(H,30,32)/b27-22-,29-26?

InChI Key

QUNVUISORBWYRF-UFQKNLCISA-N

Isomeric SMILES

CCCN(CCC)C(=O)N/C(=C\C(=NC1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=CC=C3

Canonical SMILES

CCCN(CCC)C(=O)NC(=CC(=NC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.